4-Aminonicotinic acid

概要

説明

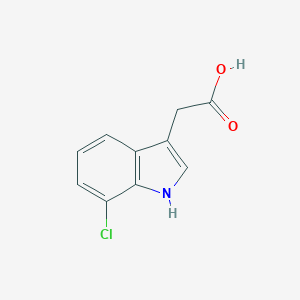

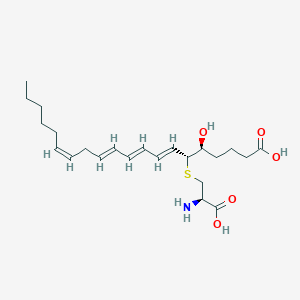

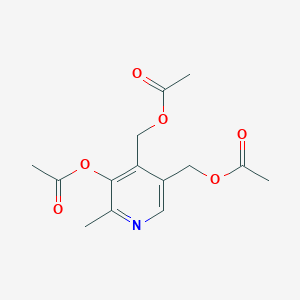

4-アミノニコチン酸は、4-アミノ-3-ピリジンカルボン酸としても知られており、分子式C6H6N2O2を持つ有機化合物です。これは、ピリジン環上の水素原子の一つがアミノ基に置換されたニコチン酸の誘導体です。 この化合物は、白色から淡黄色の粉末または結晶であり、化学、生物学、医学など、さまざまな分野における応用で知られています .

準備方法

合成経路と反応条件

4-アミノニコチン酸は、いくつかの方法で合成することができます。一般的な方法の一つには、4-アミノピリジン-3-カルボン酸を濃硫酸とメタノールと反応させ、還流条件下で反応させる方法があります。 反応混合物を油浴温度75℃で20時間還流下で撹拌する .

工業生産方法

4-アミノニコチン酸の工業生産方法は、通常、実験室合成と同様の反応条件を用いた大規模合成を伴います。 プロセスには、化合物が工業用アプリケーションに必要な純度規格を満たすように、さらなる精製工程が含まれる場合があります .

化学反応の分析

反応の種類

4-アミノニコチン酸は、以下を含むさまざまな化学反応を起こします。

酸化: この化合物は酸化されて、さまざまな誘導体を形成することができます。

還元: 還元反応により、ピリジン環上の官能基を修飾することができます。

一般的な試薬と条件

4-アミノニコチン酸との反応で用いられる一般的な試薬には、酸化剤、還元剤、置換反応用のさまざまな求核剤が含まれます。 反応条件は、目的の生成物に応じて異なりますが、多くの場合、制御された温度と特定の溶媒を使用します .

生成される主な生成物

4-アミノニコチン酸を含む反応から生成される主な生成物には、さまざまな置換ピリジン誘導体と、元の分子の基本構造を保持した他の修飾された化合物があります .

科学的研究の応用

4-アミノニコチン酸は、幅広い科学研究において応用されています。

化学: より複雑な有機分子の合成における構成要素として使用されます。

生物学: この化合物は、その潜在的な生物活性と生体分子との相互作用について研究されています。

医学: 研究では、その潜在的な治療用途と医薬品中間体としての役割を調査しています。

作用機序

4-アミノニコチン酸の作用機序は、特定の分子標的や経路との相互作用を伴います。この化合物は、ブレンステッド塩基として作用し、ドナー分子からプロトンを受け入れることができます。 また、代謝経路に関与し、さまざまな代謝物を生成する可能性もあります .

6. 類似の化合物との比較

類似の化合物

ニコチン酸:

2-アミノピリジン-3-カルボン酸: ピリジン環上の異なる位置にアミノ基を持つ、ニコチン酸の別の誘導体です。

6-アミノピリジン-3-カルボン酸: 4-アミノニコチン酸に似ていますが、アミノ基が6位に位置しています .

独自性

4-アミノニコチン酸は、ピリジン環上のアミノ基の特定の位置のために独特であり、化学反応性と生物活性に影響を与えます。 この位置の違いは、他の類似の化合物と比較して、異なる特性と用途につながる可能性があります .

類似化合物との比較

Similar Compounds

2-Aminopyridine-3-carboxylic Acid: Another derivative of nicotinic acid with an amino group at a different position on the pyridine ring.

6-Aminopyridine-3-carboxylic Acid: Similar to 4-aminonicotinic acid but with the amino group at the 6-position .

Uniqueness

This compound is unique due to the specific position of the amino group on the pyridine ring, which influences its chemical reactivity and biological activity. This positional difference can lead to distinct properties and applications compared to other similar compounds .

特性

IUPAC Name |

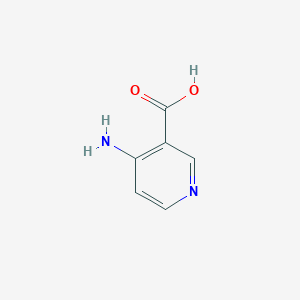

4-aminopyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O2/c7-5-1-2-8-3-4(5)6(9)10/h1-3H,(H2,7,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IASBMUIXBJNMDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00313061 | |

| Record name | 4-aminonicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00313061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7418-65-7 | |

| Record name | 4-Aminonicotinic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7418-65-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 266130 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007418657 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7418-65-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=266130 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-aminonicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00313061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-AMINONICOTINIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the key steps involved in the synthesis of 4-aminonicotinic acid from isoquinoline?

A1: A four-step synthesis of this compound starting from isoquinoline is described []. The process involves:

- Oxidation of isoquinoline: Isoquinoline is oxidized to form 3,4-pyridine dicarboxylic acid. The research suggests that using HNO3-H2SO4 as the oxidizing agent is more effective than KMnO4, resulting in a yield of up to 61% [].

- Anhydride formation: 3,4-pyridine dicarboxylic acid undergoes intramolecular dehydration in the presence of acetic anhydride to form 3,4-pyridine dicarboxylic anhydride [].

- Ammonolysis: The anhydride is then subjected to ammonolysis, introducing an amino group [].

- Hofmann rearrangement: Finally, a Hofmann rearrangement reaction is used to introduce the crucial C(4) amino group, yielding the target product, this compound [].

Q2: How is the synthesized this compound characterized?

A2: The synthesized this compound is confirmed through spectroscopic analyses. The researchers used ¹H-NMR and IR spectroscopy to verify the structure and purity of the final product []. Additionally, HPLC analysis indicated a purity of 98% for the synthesized this compound [].

Q3: Are there alternative synthetic routes to this compound described in the research?

A3: Yes, the research also describes a different synthetic approach starting from potassium 3-amino-[1]benzofuran-2-carboxylate [, ]. This multi-step synthesis involves a Gould-Jacobs reaction, alkylation, saponification, and several other transformations to ultimately yield this compound [, ]. This method highlights the versatility in obtaining the target molecule through different starting materials and synthetic pathways.

Q4: What are the advantages of the synthetic methods described in the research?

A4: The research emphasizes several benefits of the proposed synthetic methods:

- Cost-effectiveness and availability: Both synthetic routes utilize readily available and affordable starting materials [, , ].

- Operational safety: The reactions involved are considered relatively safe for large-scale production [].

- Simplified purification: The processes allow for straightforward separation and purification steps, avoiding the need for complex chromatography techniques [].

- High purity: The final product exhibits high purity, as confirmed by HPLC analysis [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(17-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl)oxy]oxane-3,4,5-triol](/img/structure/B162771.png)